The Chemical and Mechanistic Profiling of Boc-Orn(2-chloro-Z)-OH in Solid-Phase Peptide Synthesis
The Chemical and Mechanistic Profiling of Boc-Orn(2-chloro-Z)-OH in Solid-Phase Peptide Synthesis
Executive Summary
In the highly specialized field of peptide chemistry, the successful synthesis of complex, polyfunctional peptides relies heavily on orthogonal protecting group strategies. Boc-Orn(2-chloro-Z)-OH (N-alpha-Boc-N-delta-(2-chloro-benzyloxycarbonyl)-L-ornithine) is a critical amino acid building block engineered specifically for Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS)[1]. This technical whitepaper explores the structural properties, mechanistic rationale, and field-proven experimental workflows associated with this derivative, providing drug development professionals and synthetic chemists with an authoritative guide to its application.
Chemical Structure & Physicochemical Properties
Boc-Orn(2-chloro-Z)-OH consists of an L-ornithine core protected at two distinct amine sites:
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N-alpha (α) position: Protected by a tert-butyloxycarbonyl (Boc) group, which is highly acid-labile and designed for temporary protection during chain elongation[2].
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N-delta (δ) position: Protected by a 2-chlorobenzyloxycarbonyl (2-chloro-Z or 2-Cl-Z) group. This semi-permanent protecting group masks the reactive side-chain amine until the final global cleavage step[3].
The quantitative physicochemical data for Boc-Orn(2-chloro-Z)-OH is summarized in the table below:
| Property | Value |
| Systematic Name | N-alpha-Boc-N-delta-(2-chloro-Z)-L-ornithine |
| CAS Number | 118554-00-0 |
| Molecular Formula | C₁₈H₂₅ClN₂O₆ |
| Molecular Weight | 400.85 g/mol |
| Melting Point | 114–118 °C |
| Optical Activity | [α]²⁰/D +2.8±0.5° (c = 1% in acetic acid) |
| Appearance | White crystalline powder |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone |
Data supported by ChemicalBook[2] and LookChem[3].
Mechanistic Rationale: The Causality of the 2-Chloro Substitution
In standard Boc-SPPS, the N-alpha Boc group is removed at each cycle using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]. A critical challenge in synthesizing long peptides is ensuring that side-chain protecting groups remain completely intact during these repeated TFA exposures.
While a standard benzyloxycarbonyl (Z) group provides adequate protection for short sequences, it is susceptible to slow, premature acidolytic cleavage over extended TFA cycles. This premature deprotection exposes the δ-amine of ornithine, leading to unwanted peptide branching and catastrophic yield loss[1].
The Electronic Solution: By introducing a highly electronegative chlorine atom at the ortho (2-) position of the benzyl ring, the carbamate linkage is electronically stabilized. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the carbamate oxygen. This makes the initial protonation of the carbamate (the rate-determining step of acidolysis) thermodynamically unfavorable and destabilizes the resulting benzyl carbocation transition state. Consequently, the 2-chloro-Z group is completely orthogonal to 50% TFA, yet remains fully cleavable under the extreme acidity of anhydrous Hydrogen Fluoride (HF)[1][5].
Structural mapping of Boc-Orn(2-Cl-Z)-OH and its orthogonal cleavage conditions.
Experimental Workflow: Boc-SPPS Protocol Utilizing Boc-Orn(2-Cl-Z)-OH
To ensure scientific integrity and high-fidelity synthesis, the following protocol outlines a self-validating workflow for incorporating Boc-Orn(2-Cl-Z)-OH into a growing peptide chain.
Phase 1: Resin Preparation and Deprotection
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Causality Check: PAM (phenylacetamidomethyl) resin is preferred over standard Merrifield resin for long sequences. The PAM linker is significantly more stable to repeated TFA exposure, preventing the premature loss of the growing peptide chain[4].
-
Swelling: Swell 0.5 mmol of loaded PAM resin in DCM for 30 minutes in a specialized SPPS reaction vessel.
-
Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 5 minutes (pre-wash), drain, and follow with a 20-minute treatment to fully remove the N-alpha Boc group[4].
-
Washing: Wash thoroughly with DCM (5 × 1 min) to remove all residual TFA.
Phase 2: Neutralization and Coupling
-
Causality Check: TFA leaves the exposed alpha-amine protonated as a trifluoroacetate salt. It must be neutralized to a free base to restore its nucleophilicity before the next amino acid can be coupled[4].
-
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 × 5 minutes. Wash with DCM (3 × 1 min) and N,N-Dimethylformamide (DMF) (3 × 1 min)[4].
-
Activation: In a separate vial, pre-activate 2.0 mmol (4 equivalents) of Boc-Orn(2-Cl-Z)-OH with equimolar HBTU and HOBt in minimal DMF. Add 4.0 mmol of DIEA to initiate activation.
-
Coupling: Add the activated Boc-Orn(2-Cl-Z)-OH solution to the resin and agitate for 1–2 hours at room temperature[5].
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A colorless or pale yellow bead indicates complete coupling (no free primary amines remain). If the beads turn blue, the coupling is incomplete and Step 6 must be repeated.
Phase 3: Global Cleavage and Scavenging
-
Causality Check: HF cleavage generates highly reactive 2-chlorobenzyl carbocations from the 2-Cl-Z group. Without a nucleophilic scavenger, these carbocations will irreversibly alkylate electron-rich amino acid side chains (e.g., Tyrosine, Tryptophan, Methionine), destroying the final yield[5][6].
-
Preparation: Wash the completed peptide-resin with DCM and dry completely under vacuum. Transfer to a specialized Teflon HF cleavage line.
-
Cleavage: Treat the resin with anhydrous HF containing 10% (v/v) anisole or p-cresol (as carbocation scavengers) for 1 hour at 0 °C[6].
-
Isolation: Evaporate the HF under vacuum. Precipitate the fully deprotected free peptide in cold anhydrous diethyl ether, centrifuge, and lyophilize the resulting pellet[6].
Step-by-step Boc-SPPS workflow utilizing Boc-Orn(2-Cl-Z)-OH.
References
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Boc-Orn(2-Cl-Z)-OH, min 98%, 1 gram - CP Lab Safety , calpaclab.com. Available at: 7
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Boc-Orn(2-Cl-Z)-OH[118554-00-0] - Aapptec Peptides , peptide.com. Available at: 8
-
BOC-ORN(2-CL-Z)-OH | 118554-00-0 - ChemicalBook , chemicalbook.com. Available at: 2
-
BOC-ORN(2-CL-Z)-OH - LookChem , lookchem.com. Available at: 3
-
Amino Acid Derivatives for Peptide Synthesis , peptide.com. Available at: 1
-
A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides , amazonaws.com. Available at: 6
-
Boc Solid Phase Peptide Synthesis - ChemPep , chempep.com. Available at: 4
-
DBF (4-(2-aminoethyl)-6-dibenzofuranpropionic acid... , researchgate.net. Available at: 5
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- 2. BOC-ORN(2-CL-Z)-OH | 118554-00-0 [chemicalbook.com]
- 3. BOC-ORN(2-CL-Z)-OH, CasNo.118554-00-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
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- 5. researchgate.net [researchgate.net]
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